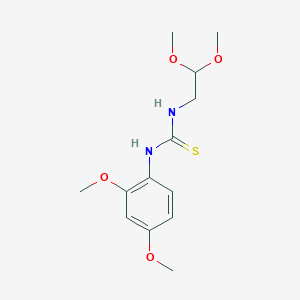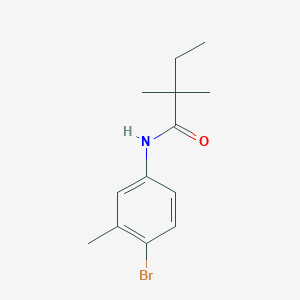
1-(2,2-Dimethoxyethyl)-3-(2,4-dimethoxyphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Dimethoxyethyl)-3-(2,4-dimethoxyphenyl)thiourea is a chemical compound that belongs to the class of thioureas. It has been extensively studied in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-(2,2-Dimethoxyethyl)-3-(2,4-dimethoxyphenyl)thiourea is not fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the production of inflammatory cytokines and reactive oxygen species.
Biochemical and Physiological Effects:
1-(2,2-Dimethoxyethyl)-3-(2,4-dimethoxyphenyl)thiourea has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and reduce oxidative stress. It has also been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(2,2-Dimethoxyethyl)-3-(2,4-dimethoxyphenyl)thiourea in lab experiments is its potential as a chemotherapeutic agent. It has also been found to be relatively non-toxic to normal cells. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 1-(2,2-Dimethoxyethyl)-3-(2,4-dimethoxyphenyl)thiourea. One potential direction is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another direction is the study of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, 1-(2,2-Dimethoxyethyl)-3-(2,4-dimethoxyphenyl)thiourea is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and its applications in various fields.
Méthodes De Synthèse
The synthesis of 1-(2,2-Dimethoxyethyl)-3-(2,4-dimethoxyphenyl)thiourea involves the reaction between 2,4-dimethoxybenzaldehyde and ethyl carbamate in the presence of thiourea. The reaction is carried out in ethanol under reflux conditions for several hours, and the resulting product is purified by recrystallization.
Applications De Recherche Scientifique
1-(2,2-Dimethoxyethyl)-3-(2,4-dimethoxyphenyl)thiourea has been extensively studied in scientific research due to its potential applications in various fields. It has been found to have anti-cancer properties and has been studied as a potential chemotherapeutic agent. It has also been studied for its anti-inflammatory and anti-oxidant properties.
Propriétés
Nom du produit |
1-(2,2-Dimethoxyethyl)-3-(2,4-dimethoxyphenyl)thiourea |
|---|---|
Formule moléculaire |
C13H20N2O4S |
Poids moléculaire |
300.38 g/mol |
Nom IUPAC |
1-(2,2-dimethoxyethyl)-3-(2,4-dimethoxyphenyl)thiourea |
InChI |
InChI=1S/C13H20N2O4S/c1-16-9-5-6-10(11(7-9)17-2)15-13(20)14-8-12(18-3)19-4/h5-7,12H,8H2,1-4H3,(H2,14,15,20) |
Clé InChI |
GKFXYLOYEBOORN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=S)NCC(OC)OC)OC |
SMILES canonique |
COC1=CC(=C(C=C1)NC(=S)NCC(OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Methylbutanoyl)amino]benzamide](/img/structure/B215695.png)







![2-ethyl-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B215708.png)

![6-{[4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B215714.png)
![6-iodo-2-{[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]sulfanyl}-3-(2-methyl-2-propenyl)-4(3H)-quinazolinone](/img/structure/B215715.png)

